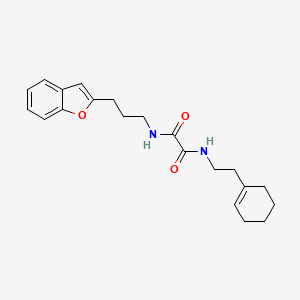
N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While I couldn’t find specific synthesis methods for your compound, both benzofuran and cyclohexene can be synthesized through various methods. For instance, benzofurans can be synthesized through the cyclization of 2-halophenols and acetylenes1. Cyclohexene can be synthesized from cyclohexanol through an elimination reaction2.Molecular Structure Analysis
The molecular structure of your compound would be determined by the arrangement of the benzofuran and cyclohexene rings, as well as the propyl and ethyl groups attached to the oxalamide group. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
Again, without specific information on your compound, it’s hard to predict its reactivity. However, benzofurans are known to undergo electrophilic substitution at the 2-position1, and cyclohexene can participate in addition reactions due to its double bond2.Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Lewis Acid-Catalyzed Synthesis : Research demonstrates the synthesis of 2,3-disubstituted benzofurans using acrolein dimer and 1,3-dicarbonyl compounds, highlighting methods that could potentially be applied to the synthesis of complex benzofuran derivatives like N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide (Huang et al., 2019).
Brønsted Acid Mediated Cascade Reaction : A unified protocol developed for constructing benzofuran derivatives could provide a foundational approach for synthesizing complex molecules, emphasizing the versatility of benzofuran in drug synthesis and its potential for creating bioactive compounds (Porcu et al., 2018).
Potential Therapeutic Applications
- CYP19 (Aromatase) Inhibitors : Benzofuran derivatives have shown potent inhibitory activity against aromatase, suggesting potential applications in the development of therapeutic agents for conditions modulated by estrogen levels, such as breast cancer (Saberi et al., 2006).
Material Science Applications
- Dielectric and Thermal Properties : The synthesis and characterization of a methacrylate polymer bearing a chalcone side group derived from a benzofuran compound underline the potential use of such complex molecules in material sciences, particularly in creating materials with specific thermal and dielectric properties (Çelik & Coskun, 2018).
Novel Synthetic Approaches
- Acid-Catalyzed Rearrangement : The development of a novel synthetic approach to oxalamides from nitroaryl oxirane-2-carboxamides indicates the versatility of benzofuran derivatives in chemical synthesis, potentially paving the way for innovative methods to synthesize complex molecules like N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide (Mamedov et al., 2016).
Safety And Hazards
Without specific information on your compound, it’s hard to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
The future directions for research on your compound would depend on its applications and current state of knowledge. Potential directions could include exploring its synthesis methods, studying its reactivity, or investigating its potential uses.
Propriétés
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-20(21(25)23-14-12-16-7-2-1-3-8-16)22-13-6-10-18-15-17-9-4-5-11-19(17)26-18/h4-5,7,9,11,15H,1-3,6,8,10,12-14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGXNSUGDZPCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2687088.png)
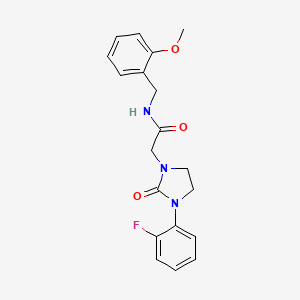
![9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B2687090.png)
![N-([2,4'-bipyridin]-4-ylmethyl)thiophene-3-carboxamide](/img/structure/B2687092.png)
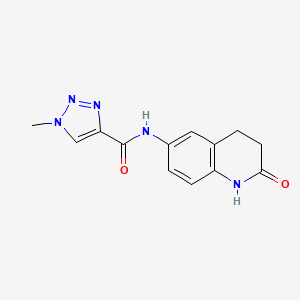
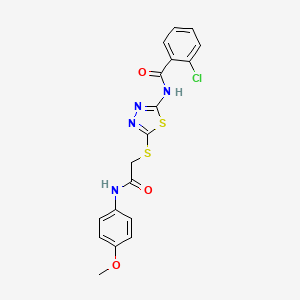
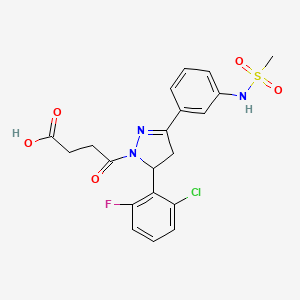
![2-chloro-N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2687098.png)
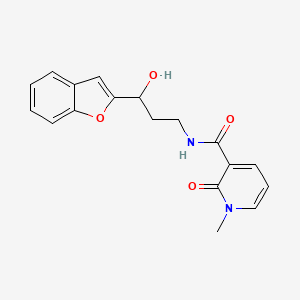

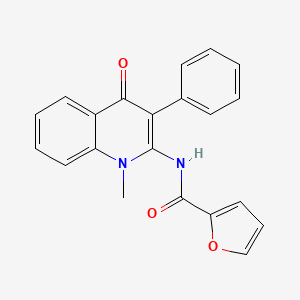
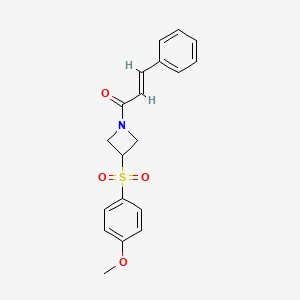
![N,N-dimethyl-N-[4-(3'-methyl-5,5'-bi-1,2,4-oxadiazol-3-yl)phenyl]amine](/img/structure/B2687108.png)
![2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2687110.png)